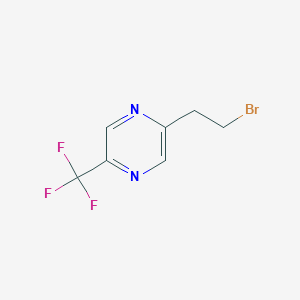
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine typically involves the bromination of an appropriate pyrazine precursor. One common method involves the reaction of 2-ethyl-5-(trifluoromethyl)pyrazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and time to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Pyrazine N-oxides are the primary products.
Reduction: The major product is 2-ethyl-5-(trifluoromethyl)pyrazine.
科学研究应用
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)pyrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)pyrazine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-(2-Chloroethyl)-5-(trifluoromethyl)pyrazine: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
Uniqueness
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine is unique due to the presence of both bromoethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2 |
InChI 键 |
GWDVDKPDZJCUNU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


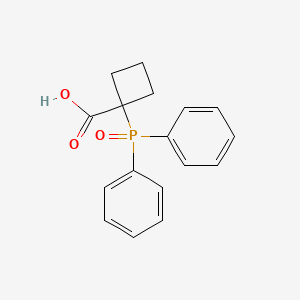
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)

![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)

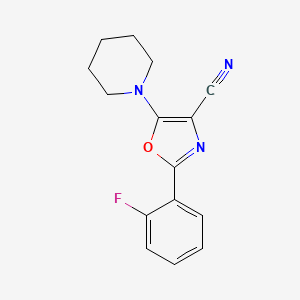
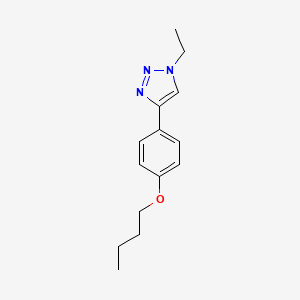
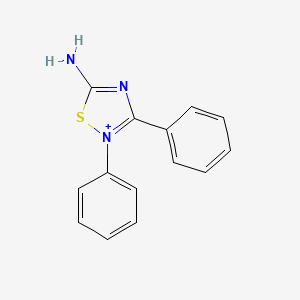
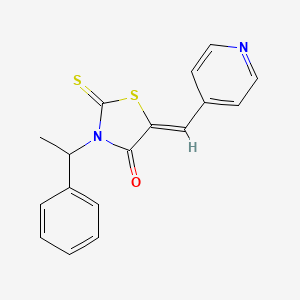
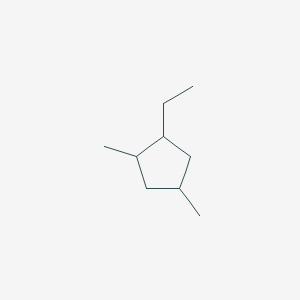
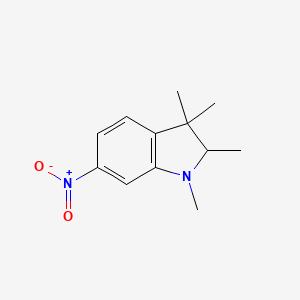
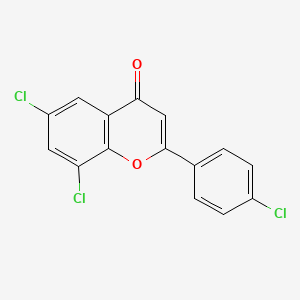

![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
